molecular formula C22H17BrN2O4 B12029177 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate CAS No. 356798-87-3

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate

Cat. No.: B12029177
CAS No.: 356798-87-3
M. Wt: 453.3 g/mol
InChI Key: FKODYXIPESQTRZ-ZVHZXABRSA-N
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Description

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H18N2O4 It is known for its unique chemical structure, which includes a benzoylcarbohydrazonoyl group, a bromophenyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the benzoylcarbohydrazonoyl intermediate. This intermediate is then reacted with 4-bromophenyl and 4-methoxybenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxybenzoate groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-Benzoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-(2-Benzoylcarbohydrazonoyl)-4-chlorophenyl 4-methoxybenzoate

Uniqueness

2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

356798-87-3

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[2-[(E)-(benzoylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-19-10-7-16(8-11-19)22(27)29-20-12-9-18(23)13-17(20)14-24-25-21(26)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

FKODYXIPESQTRZ-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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